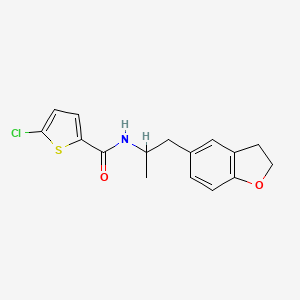![molecular formula C12H11N3O3 B2482005 3-{[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoesäure CAS No. 1002032-75-8](/img/structure/B2482005.png)
3-{[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through a carbonyl group
Wissenschaftliche Forschungsanwendungen
3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Biochemische Analyse
Biochemical Properties
It is known that pyrazoles, the core structure of this compound, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
Related pyrazole derivatives have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
The molecular mechanism of action of 3-(1-methyl-1H-pyrazole-5-amido)benzoic acid is not well established. It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
Temporal Effects in Laboratory Settings
It is known that pyrazoles are stable compounds, which makes them suitable for long-term studies .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, suggesting that this compound could interact with several enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Benzoic Acid: The pyrazole derivative is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzoic acid derivatives.
Wirkmechanismus
The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
- 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
- 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid
Uniqueness
3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Eigenschaften
IUPAC Name |
3-[(2-methylpyrazole-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFCEMVYRGTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
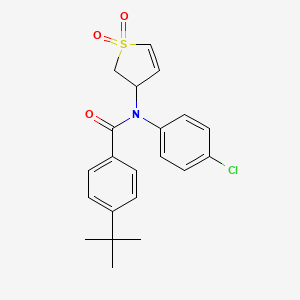
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)
![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)
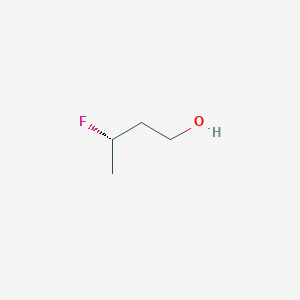
![8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481934.png)
![3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide](/img/structure/B2481935.png)
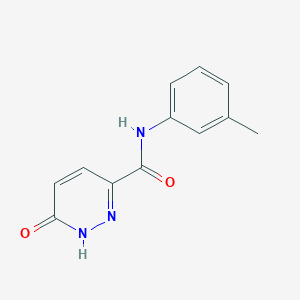
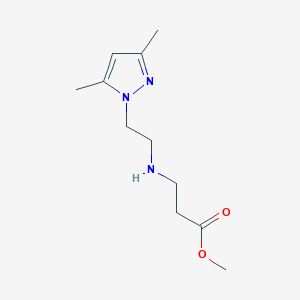

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)
![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)
